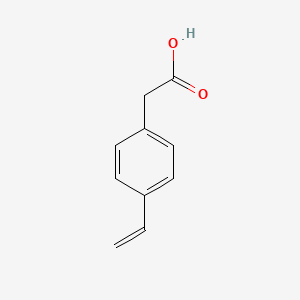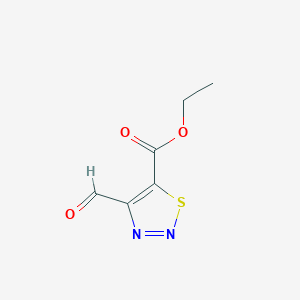
Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . Its molecular formula is C6H6N2O3S.
Synthesis Analysis
This compound can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 hour results in the formation of thiadiazole-4-carboxylate .Molecular Structure Analysis
The molecular weight of this compound is 186.19 g/mol. The InChI key is ZJKQEUKPBFSDOQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions leads to the formation of ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate .Physical And Chemical Properties Analysis
The density of a similar compound, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, is 1.265 g/mL at 25 °C . The refractive index is n20/D 1.5050 (lit.) .Mechanism of Action
While the exact mechanism of action for Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate is not specified, it’s worth noting that 1,2,3-thiadiazole derivatives are known to have various biological activities. For example, they can act as neuroprotective agents, inhibitors of platelet aggregation, and have antitumor and antibacterial effects .
Safety and Hazards
Future Directions
Substituted hydrazones of alkylpyruvates, which are used in the synthesis of Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate, are promising substrates for the preparation of various heterocyclic compounds . This opens up potential future directions for the development of new compounds with diverse biological activities.
properties
CAS RN |
4609-58-9 |
|---|---|
Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
ethyl 4-formylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C6H6N2O3S/c1-2-11-6(10)5-4(3-9)7-8-12-5/h3H,2H2,1H3 |
InChI Key |
ZJKQEUKPBFSDOQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=NS1)C=O |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






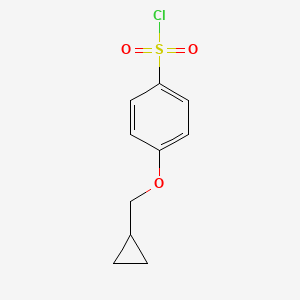


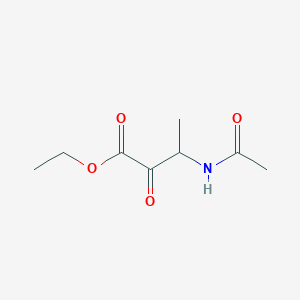


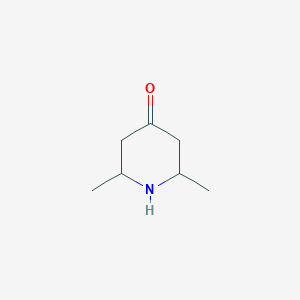
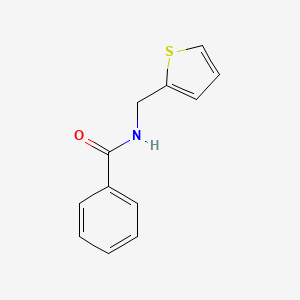

![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)
